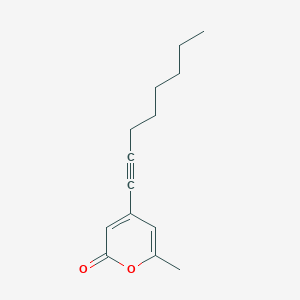

2H-Pyran-2-one, 6-methyl-4-(1-octynyl)-

Description

Contextualization within the 2H-Pyran-2-one Chemical Class

The 2H-pyran-2-one ring system is a six-membered heterocyclic lactone that forms the structural core of numerous natural products and synthetically important molecules. researchgate.net These compounds are characterized by an unsaturated pyran ring containing an endocyclic oxygen atom adjacent to a carbonyl group. The substitution pattern on this ring system can vary significantly, giving rise to a vast array of derivatives with diverse properties.

The presence of a methyl group at the 6-position and an alkynyl group, such as the 1-octynyl chain, at the 4-position of the 2H-pyran-2-one scaffold in 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)-, is anticipated to influence its electronic properties, reactivity, and biological interactions. Alkynyl groups, in particular, are known to participate in a variety of chemical transformations, including cycloaddition reactions and couplings, making them valuable functional handles in organic synthesis. rsc.orgrsc.org The study of this specific derivative, therefore, provides a platform to investigate the interplay of these substituents and their effect on the parent pyran-2-one ring.

Significance of 2H-Pyran-2-one Architectures in Chemical and Biological Sciences

The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry and materials science. kau.edu.samdpi.com Derivatives of 2H-pyran-2-one have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. kau.edu.saacs.org For instance, certain substituted 2H-pyran-2-ones have shown promising activity against various bacterial and fungal strains. kau.edu.saacs.org This has spurred research into the synthesis and biological evaluation of novel pyran-2-one analogs as potential therapeutic agents.

In the realm of chemical synthesis, 2H-pyran-2-ones are versatile building blocks. Their conjugated diene system allows them to participate in Diels-Alder reactions, providing access to complex carbocyclic and heterocyclic frameworks. rsc.orgresearchgate.net Furthermore, the lactone functionality can undergo various transformations, including ring-opening reactions and modifications, to yield a diverse array of chemical structures. The photophysical properties of some 2H-pyran-2-one derivatives have also garnered interest, with potential applications in materials science as fluorophores and in photochemistry. semanticscholar.orgmdpi.com

Scope and Research Objectives for 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- Studies

Given the absence of direct studies on 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)-, research objectives would logically focus on several key areas. A primary goal would be the development of an efficient and regioselective synthesis for this specific compound. A plausible approach could involve the N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of an appropriate alkynyl ester with an enolizable ketone, a method that has proven effective for constructing functionalized 2H-pyran-2-ones. acs.orgnih.gov

Subsequent research would likely investigate its chemical reactivity, particularly focusing on the transformations involving the 1-octynyl group. This could include exploring its participation in cycloaddition reactions, such as the Diels-Alder reaction, to generate novel polycyclic compounds. rsc.orgresearchgate.net

A significant aspect of future studies would be the evaluation of its biological profile. Drawing parallels from other substituted 2H-pyran-2-ones, it would be pertinent to screen for antimicrobial and antifungal activities. kau.edu.saacs.org Computational studies, such as Density Functional Theory (DFT) calculations, could also be employed to predict its reactivity, molecular properties, and potential biological interactions, guiding experimental investigations. mdpi.com

Table 1: Physicochemical Properties of Analogous 2H-Pyran-2-one Derivatives

| Property | 6-methyl-2H-pyran-2-one | 4-Methoxy-6-methyl-2H-pyran-2-one |

| Molecular Formula | C6H6O2 | C7H8O3 |

| Molecular Weight | 110.11 g/mol nih.gov | 140.14 g/mol sigmaaldrich.com |

| Physical Form | Data not available | Solid sigmaaldrich.com |

| Melting Point | Data not available | 83-86 °C sigmaaldrich.com |

| CAS Number | 4394-76-7 nih.gov | 672-89-9 sigmaaldrich.com |

Note: The data presented in this table is for structurally related compounds and is intended to provide a comparative context for the potential properties of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)-.

Properties

CAS No. |

502624-18-2 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

6-methyl-4-oct-1-ynylpyran-2-one |

InChI |

InChI=1S/C14H18O2/c1-3-4-5-6-7-8-9-13-10-12(2)16-14(15)11-13/h10-11H,3-7H2,1-2H3 |

InChI Key |

QURBWGIRSNVOPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC1=CC(=O)OC(=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Total Synthesis Approaches for 2h Pyran 2 One, 6 Methyl 4 1 Octynyl

Strategic Disconnections and Retrosynthetic Analysis

A logical retrosynthetic analysis of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- begins with the disconnection of the key functionalities to identify plausible starting materials. The primary disconnections are the C-C bond of the octynyl group and the bonds forming the pyranone ring.

Primary Disconnections:

C4-Alkynyl Bond: The most evident disconnection is the bond between the C-4 position of the pyranone ring and the 1-octynyl group. This suggests a late-stage introduction of the alkyne via a cross-coupling reaction, such as the Sonogashira coupling, between a 4-halo-6-methyl-2H-pyran-2-one precursor and 1-octyne. wikipedia.orgorganic-chemistry.org

Pyranone Ring Formation: The pyranone ring itself can be deconstructed through several pathways. A common approach involves a [4+2] cycloaddition or a condensation-cyclization reaction. This leads to simpler acyclic precursors.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |

| 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- | 4-Iodo-6-methyl-2H-pyran-2-one | 1-Octyne | Ethyl acetoacetate (B1235776), a C1 synthon, and an iodinating agent |

This analysis suggests that a key intermediate is a 4-halo-6-methyl-2H-pyran-2-one, which can be synthesized from readily available starting materials.

Classical Condensation-Cyclization Pathways for 2H-Pyran-2-one Systems

The formation of the 6-methyl-2H-pyran-2-one core can be achieved through well-established condensation-cyclization reactions. A common and versatile method involves the reaction of a β-ketoester with an activated C1 synthon. acs.org

For the synthesis of the requisite 4-halo-6-methyl-2H-pyran-2-one intermediate, a potential pathway starts from ethyl acetoacetate. The reaction with a suitable C1 synthon, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), in the presence of an acid anhydride (B1165640) can lead to the formation of a 4-hydroxy-6-methyl-2H-pyran-2-one. Subsequent halogenation at the C-4 position would yield the desired precursor.

Illustrative Reaction Scheme:

Condensation: Ethyl acetoacetate reacts with DMFDMA to form an enamine intermediate.

Cyclization: The intermediate cyclizes to form 4-hydroxy-6-methyl-2H-pyran-2-one.

Halogenation: The 4-hydroxy group can be converted to a better leaving group, such as a triflate, or directly halogenated to yield 4-iodo- or 4-bromo-6-methyl-2H-pyran-2-one. Iodination can be achieved using various iodinating agents.

Novel Catalytic and Stereoselective Synthetic Routes

Modern catalytic methods offer efficient and selective alternatives for the synthesis of substituted 2H-pyran-2-ones.

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed annulation reactions have emerged as a powerful tool for constructing heterocyclic systems. acs.orgnih.gov A potential route could involve the [3+3] annulation of an alkynyl ester with an enolizable ketone catalyzed by an NHC. acs.org This approach could offer a regioselective pathway to highly functionalized 2H-pyran-2-ones.

Palladium- and Copper-Catalyzed Cross-Coupling: The key step in the synthesis of the target molecule is the introduction of the 1-octynyl group. The Sonogashira coupling is the premier reaction for this transformation. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org

Sonogashira Coupling for 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)-:

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| 4-Iodo-6-methyl-2H-pyran-2-one | 1-Octyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- |

This reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.

Derivatization and Functionalization Strategies of the Pyranone Core

The synthesized 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- possesses several reactive sites that can be selectively modified to generate a library of derivatives. The pyranone ring is susceptible to both electrophilic and nucleophilic attack. clockss.org

Modification at the C-6 Methyl Position

The methyl group at the C-6 position can be functionalized through various reactions.

Free-Radical Bromination: Treatment with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light) can lead to the selective bromination of the methyl group, yielding 6-(bromomethyl)-4-(1-octynyl)-2H-pyran-2-one. This bromide can then serve as a handle for further nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents, providing another avenue for derivatization.

Functionalization of the C-4 (1-Octynyl) Moiety

The terminal alkyne of the 1-octynyl group is a versatile functional handle for a variety of transformations.

Hydration: Mercury(II)-catalyzed hydration of the terminal alkyne would lead to the corresponding methyl ketone (Markovnikov addition). fiveable.meorganicchemistrytutor.comlibretexts.org Alternatively, hydroboration-oxidation would yield the corresponding aldehyde (anti-Markovnikov addition). chemistrysteps.comlibretexts.orgjove.comyoutube.com

Click Chemistry: The terminal alkyne is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govalfa-chemistry.comnih.govresearchgate.netsigmaaldrich.com This reaction with an organic azide (B81097) would produce a 1,2,3-triazole derivative, allowing for the facile introduction of a wide range of substituents.

Sonogashira Coupling: The terminal hydrogen of the alkyne can be further coupled with other aryl or vinyl halides to extend the carbon chain.

Examples of Alkyne Functionalization:

| Reaction | Reagents | Product |

| Mercury-catalyzed Hydration | HgSO₄, H₂SO₄, H₂O | 2-(6-methyl-2-oxo-2H-pyran-4-yl)octan-2-one |

| Hydroboration-Oxidation | 1. Sia₂BH; 2. H₂O₂, NaOH | 2-(6-methyl-2-oxo-2H-pyran-4-yl)octanal |

| Click Chemistry | R-N₃, Cu(I) catalyst | 1-(Substituted)-4-(6-methyl-2-oxo-2H-pyran-4-yl)octyl-1H-1,2,3-triazole |

Regioselective Transformations of the Lactone Ring

The α,β-unsaturated lactone system of the pyran-2-one ring offers multiple sites for regioselective transformations.

Diels-Alder Reaction: The diene system within the pyranone ring can participate in Diels-Alder reactions with various dienophiles. rsc.orgacs.org These reactions can be used to construct complex polycyclic structures. The reaction of 2H-pyran-2-ones with alkynes can lead to the formation of substituted aniline (B41778) derivatives after extrusion of carbon dioxide. rsc.org

Nucleophilic Attack: The pyran-2-one ring is susceptible to nucleophilic attack at positions C-2, C-4, and C-6. clockss.orgresearchgate.net These reactions often lead to ring-opening and subsequent rearrangement to form different heterocyclic or carbocyclic systems. clockss.org For instance, reaction with amines or hydrazines can lead to the formation of pyridones or pyridazines, respectively. clockss.org

Chemical Reactivity and Transformation Mechanisms of 2h Pyran 2 One, 6 Methyl 4 1 Octynyl

Nucleophilic and Electrophilic Reactivity Profiles

The 2H-pyran-2-one ring system possesses a dual reactivity profile, capable of reacting with both nucleophiles and electrophiles under different conditions. rsc.org The aromatic character of 2H-pyran-2-ones allows for electrophilic substitution reactions, typically at the C-3 and C-5 positions. rsc.org However, the presence of the electron-rich octynyl group at the C-4 position in 2H-pyran-2-one, 6-methyl-4-(1-octynyl)- is expected to influence the regioselectivity of such reactions.

The molecule also presents several sites susceptible to nucleophilic attack. The 2H-pyran-2-one ring is vulnerable to nucleophilic attack at the electrophilic centers located at positions C-2, C-4, and C-6. rsc.org The attack of a nucleophile on these positions often leads to ring-opening or rearrangement reactions. rsc.org The carbonyl carbon (C-2) is a primary site for nucleophilic attack, which can initiate the cleavage of the lactone ring. The C-6 position, activated by the adjacent oxygen atom, and the C-4 position, part of the conjugated system, are also susceptible to nucleophilic addition.

The 1-octynyl group at the C-4 position introduces another dimension to the compound's reactivity, with the carbon-carbon triple bond itself being a potential site for both nucleophilic and electrophilic additions.

Table 1: Predicted Reactivity Sites in 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)-

| Site | Type of Reactivity | Influencing Factors |

|---|---|---|

| C-3, C-5 | Electrophilic Substitution | Aromatic-like character of the pyran-2-one ring. |

| C-2, C-4, C-6 | Nucleophilic Attack | Electrophilicity of the α,β-unsaturated lactone system. rsc.org |

Ring-Opening and Rearrangement Reactions

The reaction of 2H-pyran-2-ones with various nucleophiles frequently results in the opening of the pyran ring. rsc.org For instance, treatment with nitrogen nucleophiles like ammonia (B1221849) or primary amines can lead to the formation of pyridin-2-one derivatives. researchgate.net In the case of 2H-pyran-2-one, 6-methyl-4-(1-octynyl)-, a similar reaction with ammonia would be expected to yield a corresponding 6-methyl-4-(1-octynyl)pyridin-2-one.

Hydroxide ions can also induce ring-opening via saponification of the lactone, leading to a 5-hydroxy-3-(1-octynyl)-5-methyl-2,4-hexadienoic acid, which could exist in various isomeric forms. These ring-opening reactions are often irreversible, with the formation of a new heterocyclic or carbocyclic system being a common outcome. rsc.org

Rearrangement reactions can also occur under specific conditions. For example, photochemical irradiation of certain 2H-pyran-2-one derivatives is known to induce rearrangements. While specific studies on the photochemistry of 2H-pyran-2-one, 6-methyl-4-(1-octynyl)- are not available, it is plausible that it could undergo similar transformations.

Cycloaddition Chemistry and Heterocyclic System Formation

The 2H-pyran-2-one moiety can act as a diene in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. rsc.org These [4+2] cycloaddition reactions typically occur with electron-deficient dienophiles and can be promoted by thermal conditions or high pressure. rsc.orglibretexts.org The reaction of 2H-pyran-2-one, 6-methyl-4-(1-octynyl)- with a dienophile would lead to a bicyclic intermediate, which often undergoes a retro-Diels-Alder reaction with the elimination of carbon dioxide to yield a substituted benzene (B151609) derivative.

The 1-octynyl group at the C-4 position can also participate in cycloaddition reactions. For example, it could react with 1,3-dipoles such as azides to form triazoles (Huisgen cycloaddition) or with nitrile oxides to form isoxazoles. These reactions provide a versatile route for the synthesis of more complex heterocyclic systems appended to the pyran-2-one core.

Furthermore, intramolecular cycloadditions could be envisioned if a suitable dienophile or dipolarophile were introduced elsewhere in the molecule, potentially through modification of the octynyl side chain.

Table 2: Potential Cycloaddition Reactions of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)-

| Reaction Type | Reactant | Expected Product Class |

|---|---|---|

| [4+2] Diels-Alder | Electron-deficient alkyne | Substituted aniline (B41778) derivative (after CO₂ elimination) rsc.org |

| [3+2] Huisgen Cycloaddition | Azide (B81097) | Triazole-substituted pyran-2-one |

Stability and Degradation Pathways under Controlled Conditions

The stability of 2H-pyran-2-one, 6-methyl-4-(1-octynyl)- is influenced by factors such as pH, temperature, and exposure to light. As an ester (lactone), it is susceptible to hydrolysis under both acidic and basic conditions, leading to the ring-opened carboxylic acid as previously discussed. The rate of hydrolysis would be expected to increase with temperature.

The 1-octynyl group is relatively stable but can undergo oxidation or hydration under certain conditions. Strong oxidizing agents could potentially cleave the triple bond. In the presence of certain metal catalysts, the terminal alkyne could undergo coupling reactions or isomerization.

Under controlled laboratory conditions, the compound is likely to be reasonably stable if protected from strong acids, bases, and oxidizing agents. For long-term storage, an inert atmosphere and low temperature would be advisable to minimize degradation. The specific degradation pathways would depend on the exact conditions employed, but would likely involve hydrolysis of the lactone and/or reactions of the alkyne functionality.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)-, both ¹H and ¹³C NMR spectra would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). Key expected signals would include those for the methyl group protons, the protons on the pyranone ring, and the protons of the octynyl chain. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its bonding environment (e.g., carbonyl carbon, olefinic carbons, acetylenic carbons, and aliphatic carbons).

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~160-165 |

| C3 | ~6.0-6.2 | ~100-105 |

| C4 | - | ~145-150 |

| C5 | ~6.3-6.5 | ~110-115 |

| C6 | - | ~155-160 |

| 6-CH₃ | ~2.1-2.3 | ~20-25 |

| C1' (octynyl) | - | ~80-85 |

| C2' (octynyl) | - | ~90-95 |

| C3' (octynyl) | ~2.2-2.4 (t) | ~18-22 |

| C4'-C7' (octynyl) | ~1.2-1.6 (m) | ~22-32 |

| C8' (octynyl) | ~0.8-1.0 (t) | ~13-15 |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- would be expected to show strong absorption bands corresponding to the stretching vibrations of the α,β-unsaturated lactone carbonyl group (C=O) typically in the range of 1720-1740 cm⁻¹. Other key absorptions would include those for the C=C double bonds of the pyranone ring (around 1600-1650 cm⁻¹), the C≡C triple bond of the octynyl group (around 2100-2260 cm⁻¹, typically a weak to medium band), and the C-H stretching vibrations of the methyl and alkyl chain (around 2850-3000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond, which often shows a weak signal in IR, would be expected to exhibit a strong signal in the Raman spectrum, making it a valuable tool for confirming the presence of the alkyne functionality.

Interactive Data Table: Expected Vibrational Spectroscopy Data

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (lactone) | 1720-1740 (strong) | Moderate |

| C=C (pyranone) | 1600-1650 (medium) | Strong |

| C≡C (octynyl) | 2100-2260 (weak-medium) | Strong |

| C-H (sp³) | 2850-3000 (medium-strong) | Medium-strong |

| C-H (sp²) | 3000-3100 (medium) | Medium |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)-, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer clues about the molecule's structure, with characteristic losses of fragments such as CO, CH₃, and portions of the octynyl side chain.

X-ray Crystallography for Solid-State Structural Determination

Should 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the planar nature of the pyran-2-one ring and the geometry of the substituents. It would also reveal information about the intermolecular interactions, such as packing arrangements in the crystal lattice.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are employed to study chiral molecules. If 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- were synthesized as a single enantiomer or if it possessed chiral elements, these techniques would be crucial for determining its absolute configuration. The CD spectrum would show differential absorption of left and right circularly polarized light, providing a unique fingerprint for a specific enantiomer.

Computational and Theoretical Investigations of 2h Pyran 2 One, 6 Methyl 4 1 Octynyl

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Studies on various 2H-pyran-2-one analogs have employed DFT to elucidate key chemical properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. In computational studies of 2H-pyran-2-one analogs, MEP analysis has been instrumental. For instance, in a study of newly synthesized spirocyclic ketals derived from 2H-pyran-2-ones, the MEP surface was crucial for understanding the molecule's reactivity. mdpi.com The analysis revealed that in some derivatives containing nitrogen, the nitrogen atom was pivotal in defining the characteristics of the MEP surface. mdpi.com The regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, indicate sites susceptible to electrophilic attack. Conversely, regions of positive potential highlight areas prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity.

In a DFT study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO and LUMO energies were calculated using the B3LYP/6-311G(d,p) level of theory. materialsciencejournal.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. While specific HOMO-LUMO values for 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- are not available, analysis of its structural analogs suggests that the pyran-2-one ring and its substituents would significantly influence the energy and localization of these frontier orbitals.

Analysis of Local Ionization Energies

Average Local Ionization Energy (ALIE) is a descriptor that helps in predicting the most probable sites for electrophilic attack. Lower ALIE values on the molecular surface indicate regions where electrons are most easily removed. In computational investigations of 2H-pyran-2-one derivatives, ALIE calculations have been used to pinpoint reactive sites. For example, in certain analogs, the lowest ALIE values were identified above the plane of benzene (B151609) rings, suggesting these as likely centers of reactivity. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. For a series of 2H-pyran-2-one derived spirocyclic ketals, MD simulations were performed to understand their interactions with water. mdpi.com These simulations calculated interaction energies and analyzed hydrogen bonding, revealing significant differences in how various derivatives interact with water molecules. mdpi.com The magnitude of interaction energies with water for these analogs ranged from approximately 63 kcal/mol to nearly 77 kcal/mol. mdpi.com Such simulations are crucial for understanding the solubility and bioavailability of compounds.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry plays a vital role in elucidating reaction mechanisms. For a multicomponent reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one, a plausible reaction mechanism was proposed based on the pKa values of the reactants. mdpi.com The study suggested a tandem Knoevenagel-Michael reaction, where the reaction commences with the formation of a Knoevenagel adduct, followed by a Michael addition of the 2H-pyran-2-one. mdpi.com Although this was not a purely computational pathway study, it demonstrates how theoretical principles can guide the understanding of reaction mechanisms in this class of compounds.

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Computational tools are increasingly used to predict the biological activity of compounds and establish Structure-Activity Relationships (SAR). For a synthesized derivative of 4-hydroxy-6-methyl-2H-pyran-2-one, the Prediction of Activity Spectra for Substances (PASS) software was used to forecast its potential biological activities. mdpi.com The predictions suggested that the compound could be a promising candidate for further investigation as an anaphylatoxin receptor antagonist and a platelet aggregation inhibitor, among other activities. mdpi.com This highlights the potential of computational modeling to guide the design and discovery of new therapeutic agents based on the 2H-pyran-2-one scaffold.

Biological and Biochemical Activity Studies: Mechanistic and Target Oriented Research

Exploration of Molecular Targets and Binding Interactions

Research into the molecular targets of 2H-pyran-2-one derivatives has revealed interactions with various biological macromolecules, suggesting potential mechanisms of action. For instance, certain pyranone derivatives have been identified as inhibitors of enzymes like HIV-1 protease. researchgate.net Molecular modeling and X-ray crystallography of these inhibitor-enzyme complexes have shown that the pyran-2-one scaffold can bind to the active site of the protease. researchgate.net The interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues.

Derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one have been investigated for their potential to interact with a variety of molecular targets. For example, some have been designed as nonpeptidic inhibitors of HIV protease. researchgate.net In a similar vein, other pyranone derivatives have been explored as quorum sensing inhibitors in Pseudomonas aeruginosa, targeting the LasR protein. nih.gov These compounds are designed to mimic the natural ligand and bind to the active site of LasR, thereby inhibiting its function. nih.gov While these studies are on analogous compounds, they suggest that 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- could also exhibit specific binding to protein targets, driven by its unique structural features, including the lipophilic octynyl group.

Elucidation of Biochemical Pathways and Cellular Processes Modulated by the Compound

The modulation of biochemical pathways and cellular processes by 2H-pyran-2-one derivatives has been a subject of several investigations. A notable area of study is the inhibition of quorum sensing (QS) in bacteria. QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression, and its inhibition can disrupt biofilm formation and virulence. Studies on 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives have demonstrated their ability to down-regulate genes associated with the LasR/OdDHL quorum sensing system in Pseudomonas aeruginosa. nih.gov This indicates that these compounds can interfere with bacterial communication pathways.

Furthermore, some pyranone derivatives have been shown to modulate inflammatory pathways. For example, a tetrahydropyran (B127337) derivative demonstrated an anti-inflammatory effect by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov This suggests that compounds like 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- might also exert anti-inflammatory effects by modulating similar cytokine signaling pathways.

Enzyme Inhibition/Activation Studies

The 2H-pyran-2-one scaffold has been incorporated into molecules designed as enzyme inhibitors. A significant body of research has focused on their potential as inhibitors of human leukocyte elastase and chymotrypsin. researchgate.net Additionally, derivatives of 4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethanes have been synthesized and evaluated as nonpeptidic inhibitors of HIV-1 protease. researchgate.net Structure-activity relationship studies led to the discovery of a potent inhibitor with a Ki of 33 nM. researchgate.net

More recently, a pyridone-based inhibitor, which shares structural similarities with the pyranone core, has been identified as a potent and selective inhibitor of the histone methyltransferase EZH2. nih.gov This highlights the versatility of the core structure in targeting different classes of enzymes. The specific inhibitory or activatory potential of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- against various enzymes would depend on the spatial arrangement and electronic properties of its substituents.

Structure-Activity Relationship (SAR) Investigations for Mechanistic Insights

Structure-activity relationship (SAR) studies on 2H-pyran-2-one derivatives have provided valuable insights into the structural requirements for their biological activities. For instance, in the development of HIV protease inhibitors, modifications at the C-3 position of the pyran-2-one ring were found to be critical for inhibitory potency. researchgate.net The introduction of a (RS)-1-(cyclopentylthio)-3-methylbutyl functionalization at this position led to a significant increase in activity. researchgate.net

In the context of quorum sensing inhibitors, SAR studies on 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives revealed that the nature of the alkyloxy side chain at the C-4 position significantly influences their inhibitory activity against biofilm formation. nih.gov These findings underscore the importance of the substituents on the pyranone ring in determining the biological activity and provide a basis for the rational design of more potent analogs. The presence of the 6-methyl and 4-(1-octynyl) groups in the target compound suggests a specific SAR profile that would need to be experimentally determined.

Evaluation in In Vitro Systems for Molecular and Cellular Responses (excluding clinical trials)

The in vitro evaluation of 2H-pyran-2-one derivatives has been crucial in understanding their molecular and cellular effects. These studies have often focused on their antimicrobial and anti-inflammatory properties.

Antimicrobial Action Mechanisms (e.g., inhibition of specific enzymes, membrane disruption)

Various pyran and pyranone derivatives have been synthesized and tested for their antimicrobial activities against a range of pathogens. nih.govfrontiersin.orgresearchgate.netmdpi.com The mechanisms of action are believed to involve the inhibition of specific microbial enzymes or disruption of the cell membrane. For example, some pyran derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net

The quorum sensing inhibitory activity of certain 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives represents a specific antimicrobial mechanism that does not directly kill the bacteria but rather attenuates their virulence. nih.gov This approach is of great interest as it may exert less selective pressure for the development of resistance.

Anti-inflammatory Pathway Modulation

In vitro studies have provided evidence for the anti-inflammatory potential of pyranone derivatives. A study on a tetrahydropyran derivative showed that it could reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell cultures. nih.gov Another study on constituents from Alpinia pricei identified a 2H-pyran-2-one derivative among compounds that showed potent inhibition of nitric oxide (NO) generation induced by lipopolysaccharide (LPS). nycu.edu.tw These findings suggest that 2H-pyran-2-one derivatives can modulate key inflammatory pathways at the cellular level.

of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)-

Following a comprehensive review of available scientific literature, no specific studies investigating the anticancer mechanisms, including apoptosis induction or cell cycle arrest at a molecular level, for the compound 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- were identified.

While research into the biological activities of various pyran-2-one derivatives has been conducted, demonstrating a range of effects from antifungal to anticancer properties, data pertaining to the specific molecule with a 6-methyl and a 4-(1-octynyl) substitution is not present in the public domain.

Studies on related compounds have shown that the pyran-2-one scaffold is of interest in medicinal chemistry. For instance, various substituted 4-amino-2H-pyran-2-one analogs have been noted for their in vitro anticancer activities. nih.gov Furthermore, certain 2,6-disubstituted tetrahydropyran-4-ones have been found to induce apoptosis and cause cell cycle arrest in cancer cell lines. mdpi.com Investigations into 4-methyl-6-alkyl-2H-pyran-2-ones have revealed antifungal properties. researchgate.netnih.gov

However, the specific biological and biochemical activities of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)-, particularly concerning its mechanisms of action against cancer cells, remain uninvestigated in the currently accessible scientific literature. Therefore, no detailed research findings, data tables, or molecular-level investigations on apoptosis induction or cell cycle arrest for this specific compound can be provided.

Applications in Advanced Chemical Systems and Materials Science

Utilization as a Building Block in Complex Chemical Syntheses

The 2H-pyran-2-one ring system is a valuable building block in organic synthesis, primarily due to the presence of a conjugated diene and an ester group. nih.gov The 4-alkynyl substitution, as seen in 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)-, significantly enhances its synthetic utility.

Palladium-Catalyzed Cross-Coupling Reactions: A primary method for the synthesis of 4-alkynyl-6-methyl-2-pyrones involves the Sonogashira cross-coupling reaction. nih.govnih.gov This palladium-catalyzed reaction couples a terminal alkyne with a halo-substituted pyrone, typically 4-bromo-6-methyl-2-pyrone. The reaction conditions are crucial for a successful coupling, often requiring a specific solvent and base mixture, such as triethylamine in acetonitrile. nih.govnih.gov

| Catalyst System | Precursor | Alkyne | Product | Yield |

| Pd/C, CuI, PPh₃ | 4-bromo-6-methyl-2-pyrone | 1-Octyne | 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- | High |

| PdCl₂(PPh₃)₂, CuI | (2E)-2,3-difluoro-3-iodoacrylic acid | Various terminal acetylenes | Difluorinated 2-pyrones | Good |

This table illustrates typical palladium-catalyzed reactions for the synthesis of 4-alkynyl-2-pyrones and related structures.

Diels-Alder Reactions: 2-Pyrones can act as dienes in Diels-Alder reactions, which are powerful for the construction of complex cyclic systems. nih.gov The reactivity of the pyrone in these cycloadditions can be enhanced by electron-donating substituents. nih.govepfl.ch The alkynyl group at the 4-position of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- can be further functionalized to introduce such activating groups, or it can participate in subsequent transformations after the Diels-Alder reaction.

Cyclization and Annulation Reactions: The alkynyl moiety is a versatile functional group that can participate in various cyclization reactions to form new heterocyclic rings. For instance, intramolecular cyclization of N-alkyne-substituted pyrrole derivatives can be triggered by electrophiles like iodine, leading to the formation of fused ring systems. beilstein-journals.org Similarly, the octynyl group in 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- could be a precursor for constructing more elaborate molecular architectures through transition metal-catalyzed annulations. nih.gov

Role in Catalysis or Supramolecular Chemistry

While specific research on the catalytic or supramolecular applications of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- is not extensively documented, the structural features of the molecule suggest potential roles in these fields.

Ligand Design for Homogeneous Catalysis: The pyrone oxygen and the alkyne's triple bond could potentially coordinate with metal centers. This allows for the possibility of using 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- or its derivatives as ligands in homogeneous catalysis. N-heterocyclic carbenes (NHCs), for example, have been shown to catalyze the synthesis of 2-pyrones, indicating the compatibility of the pyrone ring with organocatalysis. rsc.org

Supramolecular Assembly: The planar structure of the pyrone ring and the linear geometry of the octynyl group could facilitate π-π stacking interactions, which are fundamental in supramolecular chemistry. These interactions can drive the self-assembly of molecules into well-defined architectures. Furthermore, the alkynyl group can act as a hydrogen bond acceptor, contributing to the stability of supramolecular structures.

Integration into Functional Materials or Probes

The unique electronic and structural properties of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- make it a candidate for incorporation into functional materials and fluorescent probes.

Fluorescent Probes: The 2-pyrone core is a known fluorophore, and its photophysical properties can be tuned by the substituents on the ring. nih.govnih.gov The extended π-conjugation provided by the 1-octynyl group in 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- is expected to influence its absorption and emission spectra. By analogy with other pyrene-based fluorescent probes, this compound could be functionalized to create sensors for specific analytes or to study biological processes. nih.govresearchgate.net For instance, the terminal end of the octynyl chain could be modified with a recognition moiety for a target molecule.

| Fluorophore Core | Recognition Moiety | Target Analyte | Sensing Mechanism |

| Dicyanomethylene-4H-pyran (DCM) | 2,4-dinitrobenzenesulfonyl (DNBS) | Glutathione (GSH) | Cleavage of DNBS unit |

| Hemicyanine | Boronic acid ester | Hydrogen Peroxide (H₂O₂) | Oxidation of boronic ester |

| Pyrene | Meldrum's acid derivative | Hypochlorite (OCl⁻) | Oxidation and protonation |

This table provides examples of pyran- and pyrene-based fluorescent probes and their mechanisms.

Polymer and Material Synthesis: The terminal alkyne of the 1-octynyl group is a highly versatile functional handle for polymerization reactions. It can undergo "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to be incorporated into polymers or attached to surfaces. This could be used to develop new materials with tailored optical or electronic properties.

Analytical Method Development for Detection and Quantification (e.g., HPLC)

The detection and quantification of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- and related pyranone derivatives are essential for their study and application. High-Performance Liquid Chromatography (HPLC) is a common technique for the separation and analysis of such compounds.

HPLC Method Parameters: A typical HPLC method for the analysis of pyranone derivatives would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. nih.gov The detection is usually performed using a UV detector, as the conjugated pyrone system absorbs UV light.

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., ODS) |

| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water |

| Flow Rate | 0.5 - 2.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm or 280 nm) |

| Injection Volume | 5 - 20 µL |

This table outlines typical parameters for the HPLC analysis of pyranone derivatives.

The specific retention time of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- would depend on the exact HPLC conditions, but the presence of the relatively nonpolar octynyl chain would likely lead to a longer retention time compared to more polar pyranone derivatives under reversed-phase conditions. For preparative separations, the eluent from the HPLC can be collected in fractions to isolate the pure compound. nih.gov

Natural Occurrence and Biosynthetic Pathways if Applicable to the Specific Compound or Close Analogues

Isolation and Identification from Natural Sources

Numerous 2H-pyran-2-one derivatives have been isolated from various natural sources. The identification of these compounds typically involves a combination of chromatographic separation techniques followed by spectroscopic analysis. For instance, a new derivative, 4-hydroxy-6-(3-methoxyphenethyl)-2H-pyran-2-one, was isolated from the rhizomes of Alpinia pricei var. pricei using standard chromatographic methods and its structure was elucidated through spectroscopic and mass spectrometry analyses. exlibrisgroup.comnycu.edu.tw Similarly, two new α-pyrones, ficipyrones A and B, were isolated from solid cultures of the plant endophytic fungus Pestalotiopsis fici, with their structures determined by NMR spectroscopy. nih.gov

The following table summarizes some naturally occurring 2H-pyran-2-one analogs, their sources, and the methods used for their isolation and identification.

| Compound Name | Natural Source | Isolation & Identification Methods |

| 4-hydroxy-6-(3-methoxyphenethyl)-2H-pyran-2-one | Alpinia pricei var. pricei (rhizomes) | Spectroscopic and MS analyses |

| Ficipyrone A | Pestalotiopsis fici (endophytic fungus) | NMR spectroscopy, Circular Dichroism (CD) |

| Ficipyrone B | Pestalotiopsis fici (endophytic fungus) | NMR spectroscopy |

| Gibepyrone A-F | Fusarium fujikuroi (rice pathogenic fungus) | Not detailed in the provided search results |

| Viridepyronone | Trichoderma viride (fungus) | Spectroscopic methods |

| 5,6-dihydro-4-methoxy-2H-pyran-2-one | Penicillium italicum | Not detailed in the provided search results |

Proposed Biosynthetic Routes to the 2H-Pyran-2-one Scaffold

The biosynthesis of the 2H-pyran-2-one ring system is predominantly achieved through the polyketide pathway. Polyketide synthases (PKSs) are enzymes that construct complex carbon skeletons from simple acyl-CoA precursors. A common precursor for many 2H-pyran-2-one derivatives is triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one). researchgate.netresearchgate.net This intermediate is formed by the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA.

The general biosynthetic scheme can be outlined as follows:

Initiation: An acetyl-CoA starter unit is loaded onto the PKS.

Elongation: The chain is extended by the sequential addition of malonyl-CoA extender units.

Cyclization: The resulting polyketide chain undergoes an intramolecular cyclization to form the 2H-pyran-2-one ring.

For instance, the biosynthesis of 5,6-dihydro-4-methoxy-2H-pyran-2-one in Penicillium italicum is proposed to occur via a polyketide pathway, possibly involving the cleavage of a tetraketide or a larger polyketide precursor. iaea.org In the rice pathogen Fusarium fujikuroi, the biosynthesis of gibepyrones is facilitated by a small polyketide synthase gene cluster. researchgate.net

Enzymatic Transformations and Metabolic Fates

Once the basic 2H-pyran-2-one scaffold is formed, it can undergo a variety of enzymatic transformations, leading to a diverse array of final products. These modifications can include oxidation, reduction, methylation, and glycosylation. These enzymatic steps are crucial for the biological activity and metabolic fate of the compounds.

A key example is the biosynthesis of gibepyrones in Fusarium fujikuroi. After the initial formation of gibepyrone A by a polyketide synthase, it is further oxidized by non-clustered cytochrome P450 monooxygenases to yield a series of derivatives, including gibepyrones B-F. researchgate.net This transformation is thought to be a detoxification mechanism for the fungus, as gibepyrone A exhibits moderate toxicity to its producer. researchgate.net

The 2H-pyran-2-one ring itself is susceptible to nucleophilic attack, which can lead to ring-opening and rearrangement reactions. researchgate.net This reactivity is a key aspect of their metabolic fate and has also been exploited in synthetic chemistry to create a wide range of heterocyclic compounds. researchgate.netmdpi.comresearchgate.net While specific metabolic pathways for 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- are unknown, it is plausible that it could undergo similar enzymatic modifications and metabolic degradation routes as other naturally occurring analogs. The presence of the octynyl group may also provide a site for further enzymatic functionalization.

Future Research Directions and Translational Opportunities Excluding Clinical Applications

Development of Next-Generation Synthetic Methodologies

The synthesis of substituted 2H-pyran-2-ones is a well-established field, yet opportunities exist to develop more efficient, sustainable, and versatile methods specifically for 4-alkynyl derivatives like 6-methyl-4-(1-octynyl)-2H-pyran-2-one. Future efforts could focus on moving beyond traditional multi-step sequences. orgsyn.org

Modern catalytic systems offer a promising frontier. For instance, N-Heterocyclic Carbene (NHC) catalysis has been successfully used for the [3+3] annulation of alkynyl esters with enolizable ketones to form functionalized 2H-pyran-2-ones. acs.orgresearchgate.net Adapting this metal-free approach could provide a highly regioselective and mild pathway to the target compound. Similarly, gold-catalyzed hydration-cyclization of diynones represents another advanced strategy for creating the γ-pyrone core, which could be relevant for synthesizing precursors. researchgate.net

Further research into green and efficient energy sources could also yield novel synthetic protocols. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate the formation of pyranone scaffolds, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net The development of a microwave-assisted, one-pot, multicomponent reaction (MCR) involving a suitable ketone precursor, an octynyl building block, and a cyclizing agent could represent a significant leap in efficiency and atom economy. mdpi.com

| Methodology | Key Features | Potential Advantages for Target Compound | Reference |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) Catalysis | Metal-free [3+3] annulation of alkynyl esters and ketones. | High regioselectivity, mild reaction conditions, avoidance of metal contaminants. | acs.orgresearchgate.net |

| Gold (I) Catalysis | Activation of alkynes for cyclization reactions. | High efficiency and specificity for reactions involving alkyne groups. | researchgate.net |

| Microwave-Assisted Synthesis (MAOS) | Use of microwave irradiation to accelerate reactions. | Rapid, high-yield production; potential for solvent-free conditions. | researchgate.net |

| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more reactants. | High atom economy, reduced waste, operational simplicity. | mdpi.com |

Advanced Mechanistic Studies at the Molecular Level

A deep understanding of the reactivity of 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- is crucial for controlling its transformations and designing applications. The pyran-2-one ring exhibits dual aliphatic and aromatic character, with electrophilic sites at carbons 2, 4, and 6, and a nucleophilic center at carbon 5. imist.maresearchgate.net The presence of the electron-rich octynyl group at the C4 position significantly influences this electronic landscape.

Future mechanistic studies should employ a combination of computational and experimental techniques. mdpi.com Density Functional Theory (DFT) calculations can be used to model the molecule's frontier molecular orbitals (HOMO/LUMO), predict molecular electrostatic potential, and calculate bond dissociation energies. mdpi.comresearchgate.net This would provide invaluable insights into its kinetic and thermodynamic stability and identify the most probable sites for electrophilic or nucleophilic attack. researchgate.net

Experimentally, advanced spectroscopic methods could probe reaction pathways. For example, studying Lewis acid-promoted cycloaddition reactions with the internal alkyne could reveal rate enhancements and regioselectivity, as has been observed in related systems with alkynylboranes. nih.gov Kinetic studies of its reactions with various nucleophiles could elucidate the competitive pathways of ring-opening versus side-chain functionalization, a common reactivity dichotomy in pyranone chemistry. clockss.orgbeilstein-journals.org

Design of Novel Chemical Entities Based on the 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- Framework

The 2H-pyran-2-one scaffold is a powerful building block for constructing a wide array of heterocyclic compounds. imist.maresearchgate.netresearchgate.net The 6-methyl-4-(1-octynyl)- derivative serves as an excellent starting point for creating libraries of novel chemical entities for screening in materials science and agrochemistry.

Future research should focus on the systematic structural modification of this framework.

Functionalization of the Alkyne: The terminal alkyne is ripe for modification via well-established reactions like Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and Glaser coupling. This allows for the attachment of a vast range of moieties, including aryl groups, polymers, and biomolecular tags (for non-clinical probing).

Modification of the Pyran-2-one Ring: The ring itself can be a target. For example, electrophilic substitution (e.g., halogenation) could occur at the C3 or C5 positions. clockss.org Furthermore, the entire pyran-2-one ring can undergo rearrangement or ring-transformation reactions when treated with specific nucleophiles like hydrazines or amines, yielding entirely new heterocyclic systems such as pyridinones or pyrazoles. researchgate.netclockss.org

Derivatization of the Methyl Group: The C6-methyl group could be functionalized, for instance, via radical halogenation followed by nucleophilic substitution, to introduce further diversity.

| Modification Site | Proposed Reaction | Potential New Functionality | Reference Concept |

|---|---|---|---|

| C4-(1-Octynyl) Group | Sonogashira Coupling | Attachment of aryl/heteroaryl groups for conjugated systems. | researchgate.net |

| C4-(1-Octynyl) Group | Cu-catalyzed Azide-Alkyne Cycloaddition | Introduction of triazole rings for linking to other molecules. | nih.gov |

| Pyranone Ring (C3/C5) | Electrophilic Halogenation | Creates sites for further cross-coupling reactions. | clockss.orgresearchgate.net |

| Pyranone Ring | Reaction with Hydrazine | Ring transformation to form substituted pyridazinone or pyrazole (B372694) cores. | clockss.orgbeilstein-journals.org |

| C6-Methyl Group | Radical Halogenation/Substitution | Introduction of linkers or other functional groups. | imist.ma |

Integration into Emerging Technologies

The unique combination of a photophysically active pyranone core and a synthetically versatile alkyne chain makes 2H-Pyran-2-one, 6-methyl-4-(1-octynyl)- an attractive candidate for integration into various emerging technologies outside the clinical realm.

Functional Polymers and Materials: The terminal alkyne can act as a monomer unit for polymerization. Transition-metal-catalyzed polymerization could yield novel polyacetylenes with a pyranone side-chain, potentially creating polymers with interesting optical or electronic properties. The pyranone moiety could impart specific solubility, thermal stability, or photophysical characteristics to the polymer backbone.

Organic Electronics: Molecules with extended π-conjugation are central to organic electronics. The Sonogashira coupling of the octynyl group with various aryl halides could produce a library of conjugated molecules. These new compounds could be investigated as organic light-emitting diode (OLED) emitters, components in organic photovoltaics (OPVs), or as semiconductors in organic field-effect transistors (OFETs), leveraging the known photophysical properties of pyranone systems. mdpi.comresearchgate.net

Chemical Probes and Sensors: The alkyne group serves as a perfect handle for "click" chemistry. The pyranone core could be designed as a fluorophore that responds to changes in its environment (e.g., polarity, ion concentration). By attaching a receptor moiety via the alkyne-azide click reaction, novel turn-on/turn-off fluorescent sensors could be developed for environmental monitoring or high-throughput screening assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.